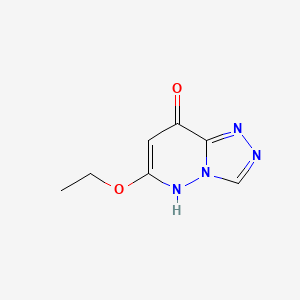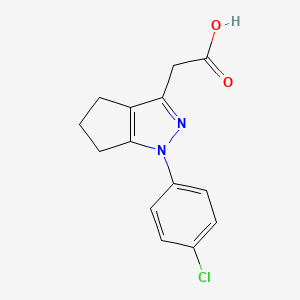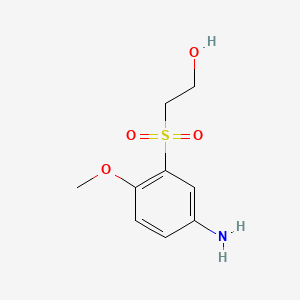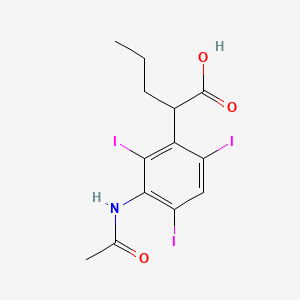
6-Ethoxy-s-triazolo(4,3-b)pyridazin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-s-triazolo(4,3-b)pyridazin-8-ol is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, with an ethoxy group at the 6th position and a hydroxyl group at the 8th position. It has garnered interest in various fields due to its potential biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-s-triazolo(4,3-b)pyridazin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-1,2,4-triazole with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxy-s-triazolo(4,3-b)pyridazin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting the hydroxyl group to a hydrogen atom.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or other alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research indicates that derivatives of this compound may have therapeutic potential, particularly as enzyme inhibitors or receptor modulators.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-s-triazolo(4,3-b)pyridazin-8-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
- 6-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Uniqueness
6-Ethoxy-s-triazolo(4,3-b)pyridazin-8-ol is unique due to its specific ethoxy and hydroxyl substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development .
Propiedades
Número CAS |
32002-25-8 |
|---|---|
Fórmula molecular |
C7H8N4O2 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
6-ethoxy-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one |
InChI |
InChI=1S/C7H8N4O2/c1-2-13-6-3-5(12)7-9-8-4-11(7)10-6/h3-4,10H,2H2,1H3 |
Clave InChI |
BGJGKWYENWOHQP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=O)C2=NN=CN2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)





![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)

![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)


